COMT Inhibition Potency: 3-Hydroxy-4-Methoxy Arrangement Achieves Nanomolar Activity Comparable to Potent Clinical Inhibitors
Ethyl 3-hydroxy-4-methoxybenzoate demonstrates potent in vitro inhibition of rat brain catechol O-methyltransferase (COMT) with an IC50 of 18 nM [1]. This activity is comparable to that of the established COMT inhibitor OR-462, which also has an IC50 of 18 nM in a similar assay, and is significantly more potent than the clinically used COMT inhibitor entacapone (IC50 = 151 nM) [2][3]. The substitution pattern is critical; the regioisomer ethyl vanillate (4-hydroxy-3-methoxy) is not a known potent COMT inhibitor but instead targets 17β-HSD2 (IC50 = 1.3 µM) .
| Evidence Dimension | COMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | OR-462 (18 nM), Entacapone (151 nM), Ethyl vanillate (No COMT activity reported; 17β-HSD2 IC50 = 1.3 µM) |
| Quantified Difference | ~8.4-fold more potent than entacapone; >72,000-fold more potent than ethyl vanillate's known primary target |
| Conditions | In vitro assay using rat brain COMT with 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
This quantitative data demonstrates that ethyl 3-hydroxy-4-methoxybenzoate is a high-potency COMT inhibitor, making it a valuable tool compound for neurological research where modulation of catecholamine metabolism is required, and it cannot be replaced by its regioisomer ethyl vanillate.
- [1] BindingDB. (2009). Affinity Data for Ethyl 3-hydroxy-4-methoxybenzoate (MonomerID 50017861). BindingDB PrimarySearch_ki. View Source
- [2] Heinola, K. et al. (n.d.). Synthesis of some novel potent and selective catechol O-methyltransferase inhibitors. Semantic Scholar. Citing OR-462 IC50 = 18 nM and entacapone IC50 = 151 nM. View Source
- [3] BindingDB. (n.d.). Affinity Data for Entacapone (MonomerID 50149943). BindingDB PrimarySearch_ki. View Source
